Carbamodithioic acid, (4-nitrophenyl)-
Description
Carbamodithioic acid derivatives are organosulfur compounds characterized by a dithiocarbamate group (-NHCSSH). The (4-nitrophenyl)- variant incorporates a nitro-substituted phenyl ring, which enhances its electron-withdrawing properties and reactivity.
Properties
IUPAC Name |
(4-nitrophenyl)carbamodithioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c10-9(11)6-3-1-5(2-4-6)8-7(12)13/h1-4H,(H2,8,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLKJHXLJHOAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439857 | |
| Record name | Carbamodithioic acid, (4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46233-68-5 | |
| Record name | Carbamodithioic acid, (4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (4-nitrophenyl)-, typically involves the reaction of 4-nitrophenyl chloroformate with a suitable amine under controlled conditions. For instance, 4-nitrophenyl cyclopropylcarbamate can be prepared by reacting 4-nitrophenyl chloroformate with cyclopropyl amine in acetonitrile at room temperature . This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (4-nitrophenyl)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where the compound reacts with nucleophiles to form new products.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves the use of bases such as triethylamine and solvents like tetrahydrofuran (THF) or acetonitrile.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrazine (N2H4).
Major Products Formed
Scientific Research Applications
Carbamodithioic acid, (4-nitrophenyl)-, has several applications in scientific research:
Antimicrobial and Antioxidant Activities: Derivatives of this compound have shown promising antimicrobial and antioxidant activities in vitro and in silico studies.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical compounds such as lenvatinib, an anticancer drug.
Mechanism of Action
The mechanism of action of carbamodithioic acid, (4-nitrophenyl)-, involves its interaction with molecular targets through nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amine, which can then participate in further biochemical reactions. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters of Carbamodithioic acid, (4-nitrophenyl)- analogs and related nitrophenyl-containing compounds:
Key Observations:
- Electron-Withdrawing Effects: The nitro group in all compounds enhances reactivity toward nucleophilic substitutions or redox reactions. For example, highlights the rapid conversion of 4-nitrophenyl boronic acid to 4-nitrophenol under oxidative conditions, a trend that may extend to nitro-substituted carbamodithioic acids .
- Steric and Electronic Modifications : The S-[4-(trifluoromethyl)phenyl] ester () introduces steric bulk and electron-withdrawing CF₃, likely reducing hydrolysis rates compared to methyl/ethyl carbamates .
Reactivity and Stability
- Hydrolysis Sensitivity : Methyl and ethyl carbamates () are susceptible to hydrolysis under basic conditions due to the labile carbamate linkage. In contrast, dithiocarbamates (e.g., zineb) exhibit greater stability unless exposed to strong acids or oxidizers .
- pH-Dependent Behavior: notes that nitrophenyl boronic acid derivatives show enhanced reactivity at alkaline pH (~11), a trend that may apply to carbamodithioic acid analogs in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
